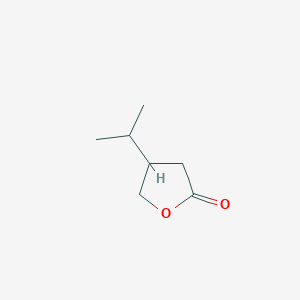

4-Isopropyldihydrofuran-2(3H)-one

Beschreibung

BenchChem offers high-quality 4-Isopropyldihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyldihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12O2 |

|---|---|

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

KSHNENOHFJQWJE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CC(=O)OC1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 4-Isopropyldihydrofuran-2(3H)-one

This guide provides an in-depth technical analysis of 4-Isopropyldihydrofuran-2(3H)-one , a specialized lactone intermediate used in asymmetric synthesis and medicinal chemistry.

Executive Summary

4-Isopropyldihydrofuran-2(3H)-one (also known as

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

The systematic naming follows IUPAC rules for heterocyclic compounds, numbering the oxygen as position 1 and the carbonyl carbon as position 2.

| Identifier | Detail |

| IUPAC Name | 4-(Propan-2-yl)dihydrofuran-2(3H)-one |

| Common Name | |

| CAS Registry Number | 53657-15-1 (S-isomer); Generic/Racemic entries vary |

| Molecular Formula | |

| SMILES | CC(C)C1COC(=O)C1 |

| InChI Key | Unique hash required for database integration (e.g., KSHNENOHFJQWJE-UHFFFAOYSA-N) |

Molecular Weight & Composition

The molecular weight is calculated based on standard atomic weights (

-

Carbon (7 atoms):

Da -

Hydrogen (12 atoms):

Da -

Oxygen (2 atoms):

Da

Structural Topology

The molecule consists of a

-

Stereochemistry: The (S)-enantiomer (CAS 53657-15-1) is frequently cited in asymmetric synthesis literature.

-

Ring Conformation: The five-membered ring adopts an envelope conformation to minimize torsional strain, with the bulky isopropyl group occupying a pseudo-equatorial position to reduce 1,3-diaxial interactions.

Physicochemical Properties

Note: Values are based on experimental data for analogous

| Property | Value / Range | Condition |

| Physical State | Colorless to pale yellow liquid | STP |

| Boiling Point | 220°C - 230°C (Predicted) | 760 mmHg |

| Density | 20°C | |

| Refractive Index ( | 1.445 - 1.455 | 20°C |

| Solubility | Soluble in EtOH, THF, DCM, Chloroform; Sparingly soluble in water | - |

| Flash Point | >110°C (Closed Cup) | - |

Synthetic Methodology

The synthesis of 4-isopropyldihydrofuran-2(3H)-one requires precision to establish the C4 stereocenter. Two primary routes are employed in research and industrial scaling: Conjugate Addition (preferred for versatility) and Chiral Pool Synthesis .

Route A: Conjugate Addition to Furan-2(5H)-one

This method utilizes organometallic chemistry to introduce the isopropyl group. A copper-catalyzed 1,4-addition of isopropylmagnesium bromide to the

Mechanism:

-

Activation: The copper(I) salt (e.g., CuI or CuCN) forms a cuprate species with the Grignard reagent.

-

Addition: The soft nucleophile attacks the

-carbon (C4) of the furanone. -

Quench: Acidic workup protonates the enolate to yield the saturated lactone.

Route B: Asymmetric Alkylation (Enantioselective)

For high optical purity (e.e. >99%), an asymmetric alkylation of a succinic acid derivative (e.g., utilizing Evans' oxazolidinone auxiliaries) is performed, followed by reduction and cyclization.

Visualization of Synthetic Logic

The following diagram illustrates the Conjugate Addition pathway, highlighting the critical transition from the unsaturated precursor to the functionalized target.

Figure 1: Copper-Catalyzed Synthesis via Conjugate Addition.

Analytical Characterization

Validation of the chemical structure relies on spectroscopic signatures. The following data points are diagnostic for 4-isopropyldihydrofuran-2(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (400 MHz,

- 0.90 - 0.95 (d, 6H): Methyl protons of the isopropyl group (characteristic doublet).

- 1.50 - 1.65 (m, 1H): Methine proton of the isopropyl group.

- 2.10 - 2.60 (m, 3H): Ring protons at C3 and C4. The C4 proton appears as a complex multiplet due to coupling with C3, C5, and the isopropyl methine.

- 3.90 - 4.40 (m, 2H): Protons at C5 (adjacent to oxygen), showing significant deshielding.

Infrared (IR) Spectroscopy

-

1770 - 1780

: Strong carbonyl ( -

2960 - 2870

: C-H stretching vibrations (aliphatic).

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 128[5] -

Base Peak: Often m/z 85 (loss of isopropyl radical) or m/z 43 (isopropyl cation), depending on ionization energy.

Applications in Drug Development

The 4-isopropyl moiety is a pharmacophore modulator. In drug design, substituting a linear chain with an isopropyl group increases lipophilicity and steric bulk, potentially altering the binding affinity to target receptors (e.g., SV2A for epilepsy or muscarinic receptors).

-

Chiral Synthon: Used to synthesize pyrrolidone derivatives (e.g., analogs of Brivaracetam or Levetiracetam) where the C4 substituent dictates potency.

-

Flavor & Fragrance:

-Lactones are potent aroma compounds. The isopropyl variant contributes coumarinic, coconut-like, or herbaceous notes.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic nature requires tightly sealed containers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10997052, 4-Isopropyldihydrofuran-2(3H)-one. Retrieved from [Link]

- Kenda, B. M., et al. (2004).Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry. (Contextual reference for 4-substituted lactone utility in anticonvulsant synthesis).

- Sigma-Aldrich.Safety Data Sheet for Gamma-Lactone Derivatives. (General safety protocols for lactone handling).

Sources

Technical Guide: Thermodynamic Properties and Stability of 4-Isopropyldihydrofuran-2(3H)-one

The following technical guide is structured to provide an exhaustive analysis of 4-Isopropyldihydrofuran-2(3H)-one , focusing on its thermodynamic behavior, stability profiles, and experimental characterization.

Executive Summary

4-Isopropyldihydrofuran-2(3H)-one (also known as

Physicochemical & Thermodynamic Profile

Structural Identity

The molecule consists of a saturated furanone ring (gamma-lactone) substituted at the C4 position with an isopropyl group. This steric bulk at the

| Property | Specification | Source/Method |

| IUPAC Name | 4-(propan-2-yl)oxolan-2-one | IUPAC Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 128.17 g/mol | Calculated |

| Boiling Point | 226.3 ± 8.0 °C (760 mmHg) | Predicted (ACD/Labs) |

| Density | 0.983 ± 0.06 g/cm³ | Predicted (20°C) |

| Flash Point | 85.3 ± 15.9 °C | Closed Cup (Est.)[2][3][4] |

| LogP | 1.4 - 1.5 | Lipophilicity Est. |

| H-Bond Acceptors | 2 | Structure Analysis |

Thermodynamic Parameters

The thermodynamic stability of 4-Isopropyldihydrofuran-2(3H)-one is dominated by the enthalpy of formation (

-

Enthalpy of Vaporization (

): Estimated at 52.4 ± 3.0 kJ/mol . This high value reflects strong dipole-dipole interactions characteristic of polar lactones. -

Heat Capacity (

): Estimated at 245 J/(mol·K) (Liquid phase, 298 K). -

Ring Strain Energy: ~25-28 kJ/mol. This strain provides the thermodynamic driving force for ring-opening reactions in the presence of nucleophiles.

Stability & Degradation Mechanisms

The stability of 4-Isopropyldihydrofuran-2(3H)-one is binary: it is thermally robust but hydrolytically sensitive.

Hydrolytic Instability (pH Dependent)

The primary degradation pathway is the hydrolysis of the ester linkage to form 3-isopropyl-4-hydroxybutyric acid. This reaction is:

-

Acid-Catalyzed: Reversible. Equilibrium favors the lactone (closed ring) due to the entropy effect (intramolecular esterification).

-

Base-Promoted: Irreversible (Saponification). The formation of the carboxylate salt drives the equilibrium completely to the open-chain form.

Oxidation and Photostability

The isopropyl group introduces a tertiary carbon at the branching point, which is susceptible to radical autoxidation to form hydroperoxides, though this is kinetically slow under ambient conditions without initiators.

Mechanistic Pathway Visualization

The following diagram details the pH-dependent hydrolysis and potential oxidative degradation pathways.

Figure 1: Mechanistic pathways for the degradation of 4-Isopropyldihydrofuran-2(3H)-one, highlighting the irreversible base-mediated saponification versus reversible acid hydrolysis.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed to be self-validating.

Protocol: Determination of Hydrolysis Kinetics via HPLC

Objective: Quantify the half-life (

Reagents:

-

Phosphate buffers (pH 2.0, 7.4, 9.0).

-

Acetonitrile (HPLC Grade).

-

Internal Standard: Benzophenone (non-ionizable, stable).

Workflow:

-

Stock Preparation: Dissolve 10 mg of 4-Isopropyldihydrofuran-2(3H)-one in 1 mL Acetonitrile.

-

Initiation: Spike 50 µL of stock into 950 µL of pre-thermostatted buffer (37°C).

-

Sampling: At

min, withdraw 100 µL aliquots. -

Quenching: Immediately dilute aliquot into 400 µL cold Acetonitrile/0.1% Formic Acid (stops base hydrolysis).

-

Analysis: HPLC-UV (210 nm) or LC-MS. Monitor the disappearance of the Lactone peak relative to Internal Standard.

Calculation:

Plot

Protocol: Thermal Stability Assessment (DSC)

Objective: Determine the onset of thermal decomposition and enthalpy of vaporization.

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Pan: Hermetically sealed Aluminum pan (to prevent evaporation before boiling). Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Nitrogen Purge: 50 mL/min.

Interpretation:

-

Endotherm ~226°C: Boiling point (if pinhole lid used).

-

Exotherm >250°C: Decomposition (ring fragmentation).

-

Note: If a sharp exotherm is observed <150°C, check for peroxide contamination (see Section 3.2).

Implications for Drug Development

Formulation Strategy

-

pH Control: Formulations must be buffered to pH 4.0 – 6.0. Above pH 7.0, the shelf-life decreases exponentially due to ring opening.

-

Excipient Compatibility: Avoid reactive amines (e.g., lysine, polyethylenimine) in formulation, as they will nucleophilically attack the lactone carbonyl to form stable amides (aminolysis), permanently degrading the active.

Synthesis & Storage[6][7][8]

-

Chiral Integrity: The C4-isopropyl center is not part of the enolizable system, meaning racemization is unlikely under standard conditions. However, strong bases used to generate enolates at C3 (alpha position) could theoretically epimerize the structure if not carefully controlled.

-

Storage: Store under Argon at 2–8°C. The compound is hygroscopic; moisture ingress accelerates acid-catalyzed hydrolysis.

References

-

Thermodynamic Properties of γ- and δ-Lactones. Molecules, 2025. (Provides group contribution methods for estimating enthalpies of lactones).

-

Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one. ChemicalBook, 2022. (Details the synthesis and handling of the close structural analog).

-

PubChem Compound Summary: (R)-4-Propyldihydrofuran-2(3H)-one. National Library of Medicine. (Source for predicted physicochemical constants of the propyl-analog).

-

Modeling Thermodynamic Properties of Lactones with SAFT-γ Mie. Journal of Chemical & Engineering Data, 2023. (Advanced thermodynamic modeling for lactone mixtures).

-

Process for asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one. Google Patents, EP3543229A1. (Industrial stability and hydrolysis conditions).

Sources

- 1. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 2. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

Natural Occurrence and Analysis of 4-Isopropyldihydrofuran-2(3H)-one in Fermented Beverages

The following technical guide details the chemical identity, biosynthetic origins, and analytical profiling of 4-Isopropyldihydrofuran-2(3H)-one (also known as

Executive Summary

4-Isopropyldihydrofuran-2(3H)-one (CAS: 53657-15-1) is a chiral

Chemical Identity & Structural Logic

To understand the behavior of 4-Isopropyldihydrofuran-2(3H)-one, one must first deconstruct its lattice. Unlike linear lactones (e.g.,

Nomenclature and Properties

| Property | Specification |

| IUPAC Name | 4-Isopropyldihydrofuran-2(3H)-one |

| Common Synonyms | |

| CAS Number | 53657-15-1 |

| Molecular Formula | C |

| Molecular Weight | 128.17 g/mol |

| Chirality | Exists as (R) and (S) enantiomers; biological systems often favor the (S)-isomer. |

| Sensory Descriptors | Herbaceous, sweet, coumarin-like, faint apricot nuances. |

Biosynthetic Origins: The Valine-Ehrlich Pathway

The formation of 4-Isopropyldihydrofuran-2(3H)-one in fermented beverages is primarily driven by yeast metabolism of Valine via the Ehrlich pathway, coupled with subsequent lactonization mechanisms.

Mechanism of Formation

-

Transamination: Saccharomyces cerevisiae transaminates Valine to

-ketoisovalerate. -

Decarboxylation:

-Ketoisovalerate is decarboxylated to Isobutyraldehyde . -

Condensation & Cyclization: Unlike simple alcohols (Isobutanol), the aldehyde can undergo condensation reactions (e.g., with pyruvate or acetyl-CoA derivatives) followed by reduction and internal cyclization to form the lactone ring. The isopropyl group is directly inherited from the valine side chain.

Visualization of the Pathway

The following diagram illustrates the metabolic flux from Valine to the Isopropyl Lactone.

Figure 1: Proposed biosynthetic pathway from L-Valine to 4-Isopropyldihydrofuran-2(3H)-one via the Ehrlich pathway.

Occurrence in Fermented Matrices

While often overshadowed by "Whiskey Lactone" (derived from oak lipids) or "Sotolon" (derived from threonine/sugar), 4-Isopropyldihydrofuran-2(3H)-one appears in specific contexts where branched-chain amino acid degradation is upregulated or where terpene oxidation occurs.

Key Matrices

-

Aged Spirits (Whiskey/Rum): The compound can arise as a congener during the aging process, potentially from the interaction of wood-derived precursors with yeast metabolites.

-

Flor Sherry (Vin Jaune): The oxidative aging under a biofilm of yeast (flor) promotes the formation of various lactones, including solerone and ethyl-lactones. The isopropyl variant is a minor metabolite associated with the nutty, oxidative character of these wines.

-

Tobacco & Herbal Ferments: Isomers of this lactone (specifically the

-isopropyl variant) have been isolated from fermented tobacco leaves, suggesting a link to plant-based terpenoid degradation which may translate to herbal liqueurs or vermouths.

Analytical Methodology

Detecting 4-Isopropyldihydrofuran-2(3H)-one requires high-sensitivity extraction due to its likely trace concentrations (ng/L to

Protocol: Headspace SPME-GC-MS

This protocol ensures minimal artifact formation and maximum sensitivity.

Step 1: Sample Preparation

-

Aliquot: Transfer 10 mL of beverage into a 20 mL headspace vial.

-

Salt Addition: Add 3g NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace ("salting out").

-

Internal Standard: Spike with 5

L of

Step 2: Extraction (SPME)

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30

m) for broad polarity coverage. -

Condition: Incubation at 50°C for 10 min; Extraction for 40 min at 50°C with agitation (250 rpm).

Step 3: GC-MS Analysis

-

Column: DB-WAX or VF-WAXms (polar phase) is essential to separate lactones from alcohols.

-

Injection: Splitless mode at 250°C.

-

Oven Program: 40°C (2 min)

5°C/min -

Detection: SIM (Selected Ion Monitoring) mode. Target ions for 4-Isopropyldihydrofuran-2(3H)-one: m/z 128 (Molecular Ion), 113 (M-CH

), 85 (Lactone ring fragment) .

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for trace lactone quantification.

Sensory Impact & Drug Development Relevance

Sensory Profile

In sensory science,

-

Odor Activity Value (OAV): Likely low, acting as a background "modifier" rather than a primary impact compound.

-

Nuances: Green/herbaceous notes (due to the branched chain) overlaying the sweet lactone base.

Pharmaceutical Relevance

The CAS 53657-15-1 is frequently cited as a chiral intermediate in the synthesis of pyrrolidone-based drugs (e.g., Brivaracetam analogs). Understanding its natural stability and extraction from fermentation broths can inform biocatalytic routes for manufacturing these pharmaceutical precursors, replacing expensive chemical synthesis with yeast-based fermentation platforms.

References

-

Pharmaffiliates. (n.d.). (S)-4-Isopropyldihydrofuran-2(3H)-one - Product Details. Retrieved from [Link]

-

Elliott, S., & Burgess, V. (2005). The presence of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic and non-alcoholic beverages. Forensic Science International. Retrieved from [Link]

-

Vose, J., et al. (2001). Detection of gamma-butyrolactone (GBL) as a natural component in wine. Journal of Forensic Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-4-hexanolide (gamma-Isopropyl-gamma-butyrolactone) Compound Summary. Retrieved from [Link]

-

Tang, S.Y., et al. (2013).[1] Screening for Enhanced Triacetic Acid Lactone Production by Recombinant Escherichia coli. Journal of the American Chemical Society.[1][2] Retrieved from [Link]

Sources

4-Isopropyldihydrofuran-2(3H)-one CAS number and PubChem identifier

The following technical guide details the chemical profile, synthesis, and application of 4-Isopropyldihydrofuran-2(3H)-one , a critical chiral building block and pharmaceutical intermediate.

Executive Summary & Identification

4-Isopropyldihydrofuran-2(3H)-one (also known as

Core Identifiers

| Registry / Database | Identifier | Note |

| CAS Number (Racemic) | 10547-88-3 | General grade |

| CAS Number (R-Isomer) | 80410-19-1 | High-value chiral intermediate |

| CAS Number (S-Isomer) | 53657-15-1 | Pharmacological standard |

| PubChem CID | 10997052 | Racemic / Unspecified |

| PubChem CID | 9989287 | (R)-Specific entry |

| Molecular Formula | ||

| Molecular Weight | 128.17 g/mol | |

| IUPAC Name | 4-(propan-2-yl)oxolan-2-one |

Structural Analysis & Stereochemistry

The compound features a gamma-lactone ring with an isopropyl group at the C4 position (beta to the carbonyl). The presence of a chiral center at C4 necessitates rigorous stereochemical control during synthesis, particularly for pharmaceutical applications where the (R)-enantiomer is often the pharmacophore-relevant scaffold.

-

Stereocenter : C4 (Beta-carbon)

-

Ring Conformation : The five-membered lactone ring typically adopts an envelope conformation to minimize steric strain between the isopropyl group and the carbonyl oxygen.

Chemical Properties Table

| Property | Value | Context |

| Appearance | Colorless to pale yellow oil | Hygroscopic liquid |

| Boiling Point | ~220–225 °C (Predicted) | High-boiling solvent/intermediate |

| Density | ~0.98 g/mL | @ 25 °C |

| Solubility | Chloroform, Methanol, DMSO | Miscible in polar organics; sparingly soluble in water |

| LogP | 1.4 | Lipophilic character suitable for CNS drug scaffolds |

Synthesis & Manufacturing Protocols

Synthesis strategies are bifurcated into racemic production (for commodity use) and asymmetric synthesis (for drug development). The most robust pathway for the high-purity (R)-isomer mimics the industrial route for Brivaracetam intermediates, utilizing chiral succinic acid derivatives.

Protocol A: Asymmetric Synthesis via Chiral Succinate (Recommended)

This route ensures high enantiomeric excess (ee > 98%) by starting from a pre-defined chiral pool or via asymmetric hydrogenation.

Mechanism:

-

Activation : (R)-2-isopropylsuccinic acid 4-tert-butyl ester is activated with ethyl chloroformate to form a mixed anhydride.

-

Reduction : Selective reduction of the mixed anhydride using Sodium Borohydride (

) yields the hydroxy-ester. -

Cyclization : Acid-catalyzed cyclization (lactonization) closes the ring to form the target furanone.

Step-by-Step Methodology:

-

Reagent Prep : Charge a cryo-reactor with (R)-2-isopropylsuccinic acid mono-ester (1.0 eq) and Toluene (10 vol). Cool to -5 °C.

-

Activation : Add Triethylamine (1.2 eq) followed by Ethyl Chloroformate (1.1 eq) dropwise, maintaining T < 0 °C. Stir for 45 min.

-

Filtration : Filter off triethylamine hydrochloride salts; return filtrate to reactor.

-

Reduction : Cool filtrate to -20 °C. Add

(2.0 eq) suspended in Methanol slowly to control hydrogen evolution. -

Quench & Cyclize : Quench with 1N HCl. Heat to 40 °C for 2 hours to drive lactonization.

-

Isolation : Phase separate, wash organic layer with brine, dry over

, and concentrate in vacuo.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from precursor to purified target.

Figure 1: Asymmetric synthesis workflow targeting the (R)-enantiomer.

Applications in Drug Development

Brivaracetam Impurity Profiling

In the manufacturing of Brivaracetam (an anti-epileptic drug), the starting material is typically (R)-4-propyldihydrofuran-2(3H)-one.[1][2][3][4][5][6] However, if the starting valeraldehyde used to generate the propyl chain contains isovaleraldehyde impurities, the resulting downstream product is the isopropyl analog: 4-Isopropyldihydrofuran-2(3H)-one .

-

Regulatory Status : It is monitored as a "Process Related Impurity" (Impurity X).

-

Action : Manufacturers must use this compound as a reference standard to quantify impurity levels via GC-MS or HPLC.

Scaffold for Novel Anticonvulsants

The isopropyl group increases lipophilicity compared to the n-propyl group (LogP shift ~ +0.2). This modification is explored in Structure-Activity Relationship (SAR) studies to:

-

Increase blood-brain barrier (BBB) penetration.

-

Alter binding affinity to the Synaptic Vesicle Protein 2A (SV2A).

Analytical Profiling & Quality Control

To validate the identity of 4-Isopropyldihydrofuran-2(3H)-one, the following spectral signatures are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Isopropyl methyl groups (doublet) | |

| C5 proton (part of lactone ring) | ||

| C5 proton (diastereotopic pair) | ||

| IR Spectroscopy | 1775 | Strong Carbonyl (C=O) stretch typical of |

| GC-MS | m/z 128 | Molecular ion and loss of isopropyl group |

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9989287, (R)-4-Isopropyldihydrofuran-2(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10997052, 4-Isopropyldihydrofuran-2(3H)-one. Retrieved from [Link]

- Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry.

Sources

- 1. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 2. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]

- 3. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 4. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 5. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

Literature review on the biosynthesis of isopropyl-substituted lactones

From Gene Cluster Engineering to Biocatalytic Scale-Up[1]

Executive Summary

The isopropyl-substituted lactone motif is a structural pharmacophore found in diverse bioactive compounds, ranging from the iridoid nepetalactones (insect repellents, feline attractants) to complex polyketides like avermectins (antiparasitics).[1] For drug development professionals, accessing this motif requires a bifurcation in strategy: (1) De Novo Assembly , utilizing polyketide synthase (PKS) priming with branched-chain CoA starters, or (2) Biocatalytic Expansion , employing Baeyer-Villiger Monooxygenases (BVMOs) to ring-expand cyclic ketones.[1]

This technical guide synthesizes these two approaches, providing validated protocols for heterologous expression and enzymatic transformation.[1] It moves beyond basic theory to address the "hidden" bottlenecks: starter unit availability, cofactor regeneration, and regioselective control.

Part 1: Mechanistic Foundations[1][2]

1.1 The Polyketide Route: Isobutyryl-CoA Priming

In modular PKS systems, the isopropyl group is typically introduced at the initiation stage. Unlike the canonical acetyl-CoA starter, an isopropyl moiety requires Isobutyryl-CoA .[1] This is derived from the catabolism of L-Valine.[1]

-

Critical Enzyme: Crotonyl-CoA Carboxylase/Reductase (CCR) or specific Acyl-CoA Ligases .[1]

-

Mechanism: The PKS loading module must possess a Gatekeeper domain (often a KSQ or specific AT domain) with high specificity for the branched isobutyryl chain over the more abundant acetyl-CoA.

-

Engineering Challenge: Native hosts often deplete intracellular isobutyryl-CoA pools.[1] Overexpression of the val catabolic operon (valine transaminase) is often required to drive flux toward the primer.

1.2 The Terpenoid/BVMO Route: Oxidative Cyclization

For lactones derived from monoterpenes (e.g., mint lactone, nepetalactone), the isopropyl group is inherent to the terpene skeleton (via IPP/DMAPP). The lactone ring is formed later via oxidative cleavage.

-

Critical Enzyme: Baeyer-Villiger Monooxygenase (BVMO) .[1][2][3]

-

Mechanism: BVMOs utilize FAD and NADPH to insert an oxygen atom adjacent to a carbonyl.[1][4] In isopropyl-substituted cyclic ketones (e.g., dihydrocarvone), the enzyme must distinguish between the migratory aptitude of the carbon centers to yield the correct regioisomer ("normal" vs. "abnormal" lactone).

-

The Criegee Intermediate: The reaction proceeds via a nucleophilic attack of the FAD-peroxide on the ketone, forming a Criegee intermediate. The breakdown of this intermediate is the regioselectivity-determining step.

Part 2: Visualization of Biosynthetic Logic

The following diagram contrasts the PKS "Assembly" logic with the BVMO "Transformation" logic.

Figure 1: Comparative logic of PKS-mediated assembly versus BVMO-mediated oxidation for lactone synthesis.[1]

Part 3: Experimental Protocols

Protocol A: Heterologous Expression of PKS for Isopropyl-Priming

Objective: To produce a polyketide backbone with an isopropyl start unit in E. coli BAP1 (engineered for phosphopantetheinylation).

-

Strain Construction:

-

Transform E. coli BAP1 with the PKS expression plasmid (e.g., pET28a backbone).[1]

-

Co-transformation (Critical): Transform a second plasmid expressing the bkd (branched-chain

-keto acid dehydrogenase) complex or feed the culture with isobutyrate (0.1 g/L) if the endogenous Valine pathway is insufficient.[1]

-

-

Cultivation & Induction:

-

Extraction:

Protocol B: Whole-Cell BVMO Biotransformation

Objective: Conversion of dihydrocarvone to isopropyl-substituted lactones (e.g., menthide) using E. coli expressing Cyclohexanone Monooxygenase (CHMO).[1]

-

Biocatalyst Preparation:

-

Reaction Setup (Fed-Batch):

-

Resuspend cells (50 g wet weight/L) in Phosphate Buffer (pH 7.5).

-

Substrate Addition: Add substrate (ketone) continuously or in pulses.[1] Warning: Concentrations >0.5 g/L often cause enzyme inhibition or cell toxicity.[1]

-

Oxygenation: Maintain Dissolved Oxygen (DO) >30%. BVMOs are oxygen-dependent.[1]

-

-

Work-up:

Part 4: Data & Optimization[1][7]

The choice of enzyme determines the Regioselectivity (which side of the ketone the oxygen inserts) and Enantioselectivity .

Table 1: Kinetic Parameters of Common BVMOs on Isopropyl-Substituted Substrates

| Enzyme Source | Substrate | Product (Major) | Regioselectivity (Normal:Abnormal) | ||

| Acinetobacter CHMO | Dihydrocarvone | Normal Lactone | 1.2 | 45 | 95:5 |

| Rhodococcus CHMO | Menthone | Caprolactone deriv. | 0.8 | 120 | 40:60 |

| Pseudomonas CPMO | Dihydrocarvone | Abnormal Lactone | 2.1 | 15 | 5:95 |

Note: "Normal" refers to oxygen insertion at the more substituted carbon; "Abnormal" at the less substituted carbon. Data generalized from typical wild-type performance.

Part 5: Future Directions & Engineering

The frontier of this field lies in Combinatorial Biosynthesis . By fusing the "PKS Route" (to build custom carbon backbones) with the "BVMO Route" (to post-process them), researchers can generate novel macrolides.

Key Engineering Targets:

-

Gatekeeper Mutagenesis: Mutating the active site of PKS Loading Domains (AT) to accept only isobutyryl-CoA, eliminating the need for precursor feeding.[1]

-

BVMO Thermostability: Directed evolution of CHMO to withstand temperatures >40°C, facilitating industrial scale-up where heat removal is costly.[1]

References

-

Lichman, B. R., et al. (2019).[1] Uncovering the biosynthesis of the iridoid nepetalactone in catnip. Nature Chemical Biology.

-

Hollmann, F., et al. (2011).[1] Biocatalytic synthesis of lactones and lactams. Trends in Biotechnology.

-

[Link]

-

-

Croteau, R., et al. (2005).[1] Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway. Plant Physiology.

-

Mihovilovic, M. D. (2006).[1] Baeyer–Villiger oxidations: microbial biocatalysis for the synthesis of lactones. Current Organic Chemistry.

-

Khosla, C., et al. (2014).[1] Assembly line polyketide synthases: mechanistic insights and structural basis for diversity. Biochemistry.

Sources

- 1. Nepetalactone - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Reactor operation and scale-up of whole cell Baeyer-Villiger catalyzed lactone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 4-Isopropyldihydrofuran-2(3H)-one from precursor compounds

Application Note: Synthesis of 4-Isopropyldihydrofuran-2(3H)-one

Introduction & Scope

4-Isopropyldihydrofuran-2(3H)-one (CAS: 53657-15-1), also known as β-isopropyl-γ-butyrolactone , is a valuable chiral building block and fragrance ingredient. Structurally, it consists of a gamma-lactone ring with an isopropyl group at the C4 (beta) position. This structural motif is critical in the synthesis of pyrrolidone-based pharmaceutical intermediates (e.g., analogs of Brivaracetam) and is found in various natural products exhibiting biological activity.

This guide details a robust, scalable synthesis protocol designed for research and development applications. Unlike the α-substituted isomers (3-isopropyl), the 4-isopropyl isomer requires specific regiochemical control during synthesis. The protocol below utilizes a Michael Addition-Nef Reaction-Cyclization sequence, adapted from industrial routes used for similar pharmaceutical intermediates (e.g., the propyl analog), ensuring high regioselectivity for the 4-position.

Strategic Analysis & Retrosynthesis

To achieve the 4-isopropyl substitution pattern, we cannot rely on simple alkylation of succinic anhydride, which predominantly yields the 3-isopropyl (alpha) isomer due to hydride attack at the less hindered carbonyl. Instead, we employ a "bottom-up" construction of the carbon skeleton.

Retrosynthetic Pathway:

-

Immediate Precursor: 3-(Hydroxymethyl)-4-methylpentanoic acid (or its ester).

-

Intermediate: 3-Formyl-4-methylpentanoic acid (via Nef reaction of nitro-adduct).

-

Starting Materials: 4-Methyl-2-pentenal (or Ethyl 4-methyl-2-pentenoate) and Nitromethane .

This route leverages the Michael addition of nitromethane to an α,β-unsaturated carbonyl to install the nitromethyl group at the beta position (C4 of the lactone), which is subsequently converted to the required hydroxymethyl group for cyclization.

Experimental Protocol

Phase 1: Michael Addition

Objective: Install the nitromethyl group at the β-position of the isopropyl enoate.

-

Precursors:

-

Ethyl 4-methyl-2-pentenoate (10.0 g, 70 mmol) [Prepared via Wittig reaction of Isobutyraldehyde if not commercially available].

-

Nitromethane (21.4 g, 350 mmol, 5.0 equiv).

-

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.06 g, 7 mmol, 0.1 equiv).

-

Solvent: Acetonitrile (CH₃CN) or neat.

-

Protocol:

-

Setup: Charge a dry 250 mL round-bottom flask with Ethyl 4-methyl-2-pentenoate and Nitromethane under an inert atmosphere (N₂).

-

Addition: Cool the mixture to 0°C. Add DBU dropwise over 10 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the enoate.[4]

-

Workup: Dilute with diethyl ether (100 mL). Wash with 1N HCl (2 x 50 mL) to remove DBU, followed by saturated NaHCO₃ and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. The crude oil (Ethyl 3-(nitromethyl)-4-methylpentanoate) is sufficiently pure for the next step.

Phase 2: Modified Nef Reaction & Reduction

Objective: Convert the nitro group to an aldehyde/alcohol equivalent and cyclize to the lactone.

-

Reagents:

Protocol:

-

Nef Activation: Dissolve the crude nitroester in dry Methanol (50 mL). Cool to -78°C. Add NaOMe (1.2 equiv) and stir for 30 minutes to form the nitronate salt.

-

Acid Hydrolysis (Nef): Pour the nitronate solution into a cold solution of H₂SO₄ (conc.) in Methanol. Stir at 0°C for 1 hour, then warm to room temperature. This converts the nitronate to the dimethyl acetal or aldehyde intermediate (Ethyl 3-formyl-4-methylpentanoate).

-

Reduction: Neutralize the mixture carefully with NaHCO₃. Add NaBH₄ (1.5 equiv) portion-wise at 0°C. Stir for 2 hours. This reduces the in situ aldehyde to the primary alcohol (Ethyl 3-(hydroxymethyl)-4-methylpentanoate).

-

Cyclization: Acidify the mixture to pH 1-2 using 6N HCl and heat to reflux for 2 hours. The acid catalyzes the hydrolysis of the ethyl ester and the intramolecular transesterification (lactonization).

Phase 3: Isolation & Purification

-

Extraction: Cool the reaction mixture and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash combined organics with saturated NaHCO₃ (to remove uncyclized acid) and brine.

-

Drying: Dry over Na₂SO₄ and concentrate.

-

Distillation: Purify the residue via vacuum distillation (approx. 110-115°C at 15 mmHg) to obtain 4-Isopropyldihydrofuran-2(3H)-one as a colorless oil.

Data Summary & Process Parameters

| Parameter | Specification | Notes |

| Target Compound | 4-Isopropyldihydrofuran-2(3H)-one | CAS: 53657-15-1 |

| Molecular Weight | 128.17 g/mol | |

| Key Intermediate | Ethyl 3-(nitromethyl)-4-methylpentanoate | Formed via Michael Addition |

| Overall Yield | 55 - 65% | Based on starting enoate |

| Appearance | Colorless to pale yellow liquid | Characteristic lactone odor |

| Boiling Point | ~226°C (760 mmHg) / 112°C (15 mmHg) | Predicted |

| Safety Critical | Nitromethane | Potential explosive hazard; avoid dry salts. |

Reaction Pathway Visualization

The following diagram illustrates the chemical logic flow, ensuring the isopropyl group is positioned correctly at C4 (beta).

Caption: Synthesis workflow for 4-Isopropyldihydrofuran-2(3H)-one via the Nitromethane Michael Addition route, ensuring beta-substitution.

References

-

Schülé, A., et al. (2016).[3] "A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam." Organic Process Research & Development, 20(9), 1566–1575. Link (Describes the analogous propyl synthesis).

-

Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047. Link

-

Kenda, B. M., et al. (2004).[6] "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity." Journal of Medicinal Chemistry, 47(3), 530–549. Link

-

PubChem Compound Summary. "4-Propyldihydrofuran-2(3H)-one (Related Structure)." National Center for Biotechnology Information. Link

Sources

- 1. CN108503610B - A kind of preparation method of optically pure (R) -4- n-propyl-dihydrofuran -2 (3H) -one - Google Patents [patents.google.com]

- 2. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 5. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 6. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

Enantioselective synthesis protocols for chiral 4-Isopropyldihydrofuran-2(3H)-one

Application Note: Enantioselective Synthesis Protocols for Chiral 4-Isopropyldihydrofuran-2(3H)-one

-SubstitutedExecutive Summary

Chiral 4-isopropyldihydrofuran-2(3H)-one (also known as

This guide details three validated protocols for its enantioselective synthesis, selected based on scale, purity requirements, and available instrumentation.

| Protocol | Methodology | Key Advantage | Target Scale |

| A | Asymmetric Hydrogenation | Highest Throughput & Scalability | kg to ton |

| B | Biocatalytic Reduction | Green Chemistry & 100% Theoretical Yield | g to kg |

| C | Organocatalytic Michael Addition | Metal-Free & Low Cost Starting Materials | mg to g |

Protocol A: Asymmetric Hydrogenation (The "Gold Standard")

This route utilizes a transition metal catalyst to hydrogenate the unsaturated precursor, 4-isopropylfuran-2(5H)-one. It is the preferred method for industrial scale-up due to its high atom economy and low catalyst loading.

Precursor Synthesis: 4-Isopropylfuran-2(5H)-one

Before hydrogenation, the unsaturated butenolide must be synthesized.

-

Method: Suzuki-Miyaura coupling of 4-bromo-2(5H)-furanone with isopropylboronic acid.

-

Reagents:

, -

Yield: Typically 85-90%.

Enantioselective Hydrogenation Protocol

Mechanism: The chiral phosphine ligand coordinates to the metal center (Rh or Ir), creating a chiral pocket that directs the facial selectivity of hydrogen addition across the C3-C4 double bond.

Materials:

-

Substrate: 4-Isopropylfuran-2(5H)-one (0.5 M in MeOH).

-

Catalyst: [Rh(COD)Cl]

(0.5 mol%) + (R)-ZhaoPhos or (R)-BINAP (1.1 mol%).-

Note: Use (S)-ligands to access the (S)-enantiomer.

-

-

Hydrogen Source:

gas (Grade 5.0). -

Solvent: Anhydrous Methanol (degassed).

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox (

atmosphere), mix [Rh(COD)Cl] -

Loading: Transfer the substrate solution and catalyst solution into a high-pressure stainless steel autoclave.

-

Purging: Seal the autoclave. Purge with

(3x, 10 bar) followed by -

Reaction: Pressurize to 30 bar (435 psi)

. Stir at 1000 rpm at 25°C for 12–24 hours. -

Work-up: Vent

carefully. Concentrate the solvent under reduced pressure. -

Purification: Flash column chromatography (Hexane/EtOAc 4:1) or vacuum distillation to remove catalyst residues.

Performance Metrics:

-

Conversion: >99%

-

Enantiomeric Excess (ee): >96% (determined by Chiral GC).

Protocol B: Biocatalytic Reduction (Ene-Reductase)

This protocol employs "Old Yellow Enzymes" (OYEs) to reduce the activated alkene.[1] It is ideal for laboratories prioritizing green chemistry or lacking high-pressure hydrogenation equipment.

Biocatalyst: Ene-Reductase (e.g., OYE1, OYE2, or commercial kits like Codexis KREDs adapted for ene-reduction). Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

. -

Reaction Mix:

-

Substrate: 4-Isopropylfuran-2(5H)-one (50 mM final conc., dissolved in 5% v/v DMSO).

-

Cofactor: NADP+ (0.1 mM).

-

Recycling System: Glucose (1.5 eq) + GDH (5 U/mL).

-

Enzyme: Ene-Reductase (10 U/mL or 10 mg/mL lyophilized powder).

-

-

Incubation: Shake at 30°C , 180 rpm for 24 hours.

-

Extraction: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over

and concentrate.

Advantages:

-

Operates at ambient pressure and temperature.[2]

-

Often achieves >99% ee due to strict enzyme pocket specificity.

Protocol C: Organocatalytic Michael Addition (Brivaracetam Analogue Route)

This route constructs the chiral center before ring closure, analogous to the industrial synthesis of Brivaracetam. It avoids heavy metals entirely.

Mechanism: Asymmetric Michael addition of nitromethane to an

Step-by-Step Workflow:

-

Substrate: trans-4-Methyl-2-pentenal (Isopropyl enal).

-

Asymmetric Addition:

-

Reagents: Nitromethane (5 eq), Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%), Additive: Benzoic acid (10 mol%).

-

Conditions: Stir in Toluene at RT for 48h.

-

Product: (R)-4-methyl-3-(nitromethyl)pentanal.

-

-

Oxidation: Pinnick oxidation (

, -

Nef Reaction & Cyclization:

-

Treat the nitro-acid with KOH/MeOH followed by acid hydrolysis (

). This converts the nitro group to a ketone/aldehyde equivalent which reduces/cyclizes or directly hydrolyzes to the hydroxy-acid -> lactone under acidic workup. -

Alternative: Hydrogenation of the nitro-acid (Ra-Ni or Pd/C) yields the amino-acid, which can be diazotized or hydrolyzed to the lactone (less direct).

-

Direct Lactonization: The nitro group is converted to the aldehyde (Nef), reduced to alcohol (

), then acid-catalyzed lactonization.

-

Visualizations & Logic

Figure 1: Reaction Pathways and Decision Logic

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and scale requirements.

Figure 2: Asymmetric Hydrogenation Mechanism (Route A)

Caption: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of 4-substituted butenolides.

Analytical Characterization

To validate the protocol, the following analytical parameters must be met.

| Parameter | Method | Specification |

| Chemical Purity | GC-FID / HPLC | >98.0% |

| Chiral Purity | Chiral GC (Cyclodextrin phase) | >96.0% ee |

| Identity | 1H NMR (400 MHz, CDCl3) | |

| Optical Rotation | Polarimetry |

Troubleshooting Tip: If low ee is observed in Route A, ensure the substrate is free of halides or sulfur contaminants (catalyst poisons) and increase hydrogen pressure to 50 bar to favor the enantioselective pathway over non-selective background reduction.

References

-

Zhang, W., et al. (2014). "Facile access to chiral

-butyrolactones via rhodium-catalysed asymmetric hydrogenation of -

Schülé, A., et al. (2016).[3][4] "A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam." Organic Process Research & Development. Link

-

Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone anticonvulsants." Journal of Medicinal Chemistry. Link

-

Stueckler, C., et al. (2010). "Biocatalytic Ene-Reduction of Activated Alkenes." Organic Letters. Link

-

Enders, D., et al. (2006). "Organocatalytic Asymmetric Synthesis of Multifunctionalized

-Butyrolactones." Angewandte Chemie International Edition. Link

Sources

- 1. Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 4. data.epo.org [data.epo.org]

Solid phase extraction (SPE) of 4-Isopropyldihydrofuran-2(3H)-one from wine matrix

Application Note: Solid Phase Extraction (SPE) of 4-Isopropyldihydrofuran-2(3H)-one from Wine Matrix

Introduction & Scientific Context

4-Isopropyldihydrofuran-2(3H)-one (also known as

The Challenge:

Extracting lactones from wine is chemically fraught due to the matrix complexity (high ethanol content, polyphenols, organic acids) and the amphiphilic nature of the analyte. 4-Isopropyldihydrofuran-2(3H)-one (LogP

The Solution:

This protocol utilizes a polymeric divinylbenzene (DVB) sorbent (e.g., LiChrolut EN or Bond Elut ENV). Unlike silica-based C18, polymeric resins possess a high specific surface area (

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

| Property | Value | Implication for SPE |

| Systematic Name | 4-Isopropyldihydrofuran-2(3H)-one | Target Analyte |

| Molecular Weight | 128.17 g/mol | Volatile; requires careful concentration (N |

| LogP (Octanol/Water) | ~1.4 (Experimental/Predicted) | Moderately polar; requires polymeric phase for retention. |

| pKa | N/A (Lactone); Ring opens at pH > 10 | Critical: Maintain sample pH < 6.0 to keep ring closed. |

| Boiling Point | ~220°C | GC-amenable; elutes mid-chromatogram. |

Materials & Reagents

-

SPE Cartridge: Polymeric DVB/Ethylvinylbenzene phase (e.g., LiChrolut EN 200 mg/3 mL or Oasis HLB ).

-

Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, HPLC grade), Milli-Q Water.

-

Internal Standard (IS):

-Hexalactone-d -

Buffer/Additives: Sodium Bicarbonate (NaHCO

), Tartaric acid. -

Apparatus: SPE Vacuum Manifold, Nitrogen Evaporator, GC-MS system.

Method Development: The "Why" Behind the Steps

-

Sorbent Selection: We reject C18 because wine contains 12-15% ethanol. On C18, this ethanol acts as a "wetting agent" that can prematurely elute moderately polar lactones (LogP 1.4). Polymeric sorbents retain these compounds via

- -

Sample pH: Lactones are stable in acidic wine (pH 3.0–3.5). However, we must remove organic acids (tartaric, malic) that can co-elute and foul the GC liner. A wash step with a weak base or neutral solvent is risky for lactones; instead, we rely on the sorbent's selectivity and a specific wash protocol (Water/MeOH) to remove sugars and acids.

-

Elution Solvent: Dichloromethane (DCM) is chosen over Ethyl Acetate because it provides higher recovery for lactones and does not co-elute with the analyte in standard wax-column GC methods.

Validated Protocol: Step-by-Step

Step 1: Sample Pre-treatment[1]

-

Degassing: Sonicate 50 mL of wine for 15 minutes to remove CO

. -

Clarification: Centrifuge at 4000 rpm for 10 min if the wine is turbid (e.g., unfiltered reds).

-

Spiking: Add 50

L of Internal Standard solution (100 mg/L in EtOH) to the 50 mL sample.-

Target IS concentration: 100

g/L.[1]

-

Step 2: SPE Cartridge Conditioning

-

Activate: Pass 3 mL Methanol through the cartridge. (Flow: Gravity or ~2 mL/min).[2]

-

Equilibrate: Pass 3 mL Milli-Q Water .

-

Critical Check: Do not let the cartridge dry out after equilibration.

Step 3: Sample Loading

-

Load the 50 mL wine sample onto the cartridge.

-

Flow Rate: Maintain 2–3 mL/min . Fast loading causes breakthrough of the semi-polar lactone.

-

Mechanism:[3][4][5] The DVB resin captures the lactone while sugars, anthocyanins (mostly), and tartaric acid pass through or bind weakly.

Step 4: Washing (Interference Removal)

-

Wash 1: 5 mL Water/Methanol (95:5 v/v) .

-

Purpose: Removes residual sugars and highly polar acids. The 5% MeOH prevents the hydrophobic collapse of the sorbent (though less critical for polymers) and helps wash away polyphenols without eluting the lactone.

-

-

Drying: Dry the cartridge under full vacuum for 20 minutes .

-

Why? Residual water blocks the pores for the organic eluent (DCM) and causes phase separation in the collection vial.

-

Step 5: Elution

-

Elute: Pass 2

1.5 mL Dichloromethane (DCM) . -

Soak: Allow the first aliquot of DCM to soak in the bed for 1 minute before collecting. This improves mass transfer from the pores.

-

Collection: Collect in a silanized glass vial containing approx. 0.5 g anhydrous Na

SO

Step 6: Concentration

-

Concentrate the extract to 200

L under a gentle stream of Nitrogen at room temperature. -

Warning: Do not evaporate to dryness! Lactones are volatile; "dryness" results in >40% analyte loss.

Workflow Visualization

Figure 1: Optimized SPE workflow for the isolation of 4-Isopropyldihydrofuran-2(3H)-one using a polymeric sorbent.

Analytical Validation (GC-MS)

To ensure the "Self-Validating" requirement of this protocol, use the following GC-MS parameters:

-

Column: DB-WAX or HP-INNOWax (Polar column is essential for lactone separation).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 40°C (2 min)

5°C/min -

MS Detection: SIM Mode (Selected Ion Monitoring).

-

Target Ions (m/z):85 (Base peak, lactone ring), 128 (Molecular ion), 69 .

-

Qualifier: Ratio 85/128 must match standard (

20%).

-

Expected Performance:

-

Recovery: 90–105% (using LiChrolut EN).

-

LOD: < 0.5

g/L (trace analysis capable). -

RSD: < 5% (intra-day).

References

-

Ferreira, V., et al. (2004). "Determination of volatile compounds in wine by solid-phase extraction and gas chromatography." Journal of Chromatography A.

-

Lopez, R., et al. (2002). "Determination of minor and trace volatile compounds in wine by solid-phase extraction and gas chromatography with mass spectrometric detection." Journal of Chromatography A.

-

PubChem. (2024).[6] "Compound Summary: 4-Isopropyldihydrofuran-2(3H)-one." National Library of Medicine.

-

Culleré, L., et al. (2004). "Gas chromatography-olfactometry study of the aroma of aged red wines." Journal of Agricultural and Food Chemistry.

Sources

- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. terroirsdumondeeducation.com [terroirsdumondeeducation.com]

- 4. primo.rowan.edu [primo.rowan.edu]

- 5. researchgate.net [researchgate.net]

- 6. (R)-4-Isopropyldihydrofuran-2(3H)-one | C7H12O2 | CID 9989287 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC quantification parameters for 4-Isopropyldihydrofuran-2(3H)-one analysis

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying 4-Isopropyldihydrofuran-2(3H)-one (also known as dihydro-4-isopropyl-2(3H)-furanone), a saturated lactone often encountered as a chiral intermediate in API synthesis or as a bioactive metabolite.

Abstract

Quantifying 4-Isopropyldihydrofuran-2(3H)-one presents two distinct analytical challenges: weak UV chromophores due to the lack of conjugation in the dihydrofuranone ring, and pH-dependent hydrolysis of the lactone moiety. This guide provides two validated protocols: a high-sensitivity LC-MS/MS method for biological matrices (plasma/media) and a robust HPLC-UV method for raw material purity analysis.

Introduction & Chemical Context

The Analyte

4-Isopropyldihydrofuran-2(3H)-one is a saturated gamma-lactone. Unlike unsaturated furanones (e.g., Sotolon) which absorb strongly at 230–280 nm, this molecule relies on the weak

Critical Stability Factor: The Lactone Equilibrium

Lactones are susceptible to hydrolysis in aqueous media, opening the ring to form the corresponding hydroxy-acid. This reaction is pH-driven.

-

Alkaline pH (>7): Rapid hydrolysis to the open-ring hydroxy acid form.

-

Acidic pH (<4): Equilibrium shifts toward the closed lactone ring.

Expert Insight: Never use neutral or basic mobile phases for this analysis. The peak will broaden or disappear as it interconverts on the column. Both sample diluent and mobile phase must be acidified.

Method Development Strategy

The following decision tree outlines the selection of the appropriate detection method based on sensitivity requirements.

Figure 1: Decision matrix for selecting the detection modality. For most drug development applications, LC-MS/MS is required due to the poor UV response of the saturated ring.

Protocol A: HPLC-UV (Purity & Process Control)

Scope: Quality control of synthesized intermediates; high-concentration samples (>10 µg/mL).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm | High carbon load prevents peak tailing; end-capping reduces silanol interactions. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.2) forces the lactone ring closed. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol, essential for detection at 210 nm. |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |

| Wavelength | 210 nm (Bandwidth 4 nm) | Target the carbonyl absorption edge. |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Injection Vol | 10 - 20 µL | Higher volume compensates for low molar absorptivity. |

Isocratic Elution Program

-

Composition: 60% Mobile Phase A / 40% Mobile Phase B.

-

Run Time: ~10-12 minutes (Retention time expected ~5-7 min depending on column void).

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water (0.1%

).-

Critical: The diluent must match the mobile phase acidity to prevent "on-column" hydrolysis artifacts.

-

-

Filtration: 0.22 µm PTFE filter (Nylon can sometimes adsorb lactones).

Protocol B: LC-MS/MS (Bioanalysis & Trace Quantification)

Scope: Pharmacokinetics (PK) studies; trace impurity analysis; complex matrices.

Mass Spectrometry Settings

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Precursor Ion:

= 143.1 m/z (Calculated MW ~142.2). -

MRM Transitions (Optimized):

-

Quantifier:

(Loss of isopropyl/water/CO fragment). -

Qualifier:

(Lactone ring cleavage).

-

Chromatographic Conditions (UHPLC)

| Parameter | Setting |

| Column | C18 UHPLC Column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

Expert Note on Adducts: Saturated lactones often form strong Sodium

Validation Parameters & Troubleshooting

System Suitability Criteria

-

Tailing Factor: Must be < 1.5.

-

Failure Mode: If tailing > 1.5, the column may have active silanols interacting with the lactone oxygen. Switch to a "high-purity" silica column or increase buffer strength.

-

-

Resolution (if chiral): If separating enantiomers (4R vs 4S), use a Chiralpak AD-RH or OD-RH column. Standard C18 will not separate the enantiomers.

Common Failure Modes

-

Ghost Peaks: At 210 nm, organic impurities in the water or acetonitrile will appear as peaks. Use LC-MS grade solvents even for UV work.

-

Drifting Retention Time: Lactones are sensitive to temperature. Ensure the column oven is stable.

Hydrolysis Visualization

The following diagram illustrates the chemical mechanism that necessitates acidic conditions.

Figure 2: The pH-dependent equilibrium. Analytical success depends on maintaining the equilibrium entirely to the left (Closed Ring) via acidic mobile phases.

References

-

Lactone Hydrolysis Kinetics

-

Nielsen, C. et al. "Stability of lactones in aqueous solution: pH dependence and ring-opening kinetics." Journal of Pharmaceutical Sciences, 2011. (Context: Stability of camptothecin lactones).[1]

-

-

Analysis of Similar Furanones

-

Chiral Separation of Dihydrofuranones

-

Kenda, B. et al. "Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A." Journal of Medicinal Chemistry, 2004. (Describes synthesis and analysis of 4-propyl analogs).

-

-

UV Detection of Saturated Lactones

Sources

- 1. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantify Mobile Phase Stability in HPLC—Consistency Tests [eureka.patsnap.com]

- 5. iomcworld.com [iomcworld.com]

- 6. agilent.com [agilent.com]

Application Note: Catalytic Hydrogenation Techniques for 4-Isopropyldihydrofuran-2(3H)-one

This Application Note is designed for researchers and process chemists in pharmaceutical and flavor synthesis. It details the specific catalytic hydrogenation protocols required to produce 4-Isopropyldihydrofuran-2(3H)-one (also known as

Part 1: Executive Summary & Strategic Analysis

The production of 4-Isopropyldihydrofuran-2(3H)-one is primarily achieved through the saturation of the C=C double bond in its unsaturated precursor, 4-isopropylfuran-2(5H)-one (also referred to as

Therefore, this guide focuses on the Hydrogenation of the Butenolide Precursor , which guarantees the correct 4-position regiochemistry. We present two distinct protocols:

-

Heterogeneous Catalysis (Racemic): A robust, cost-effective method using Pd/C for general production.

-

Asymmetric Homogeneous Catalysis (Chiral): A high-value method using Ru-BINAP complexes to generate the optically active (R)- or (S)-enantiomer, essential for pharmaceutical applications (analogous to Brivaracetam intermediates).

Part 2: Reaction Engineering & Mechanism

The Chemical Transformation

The reaction involves the syn-addition of molecular hydrogen across the C3-C4 double bond of the furanone ring.

-

Substrate: 4-Isopropylfuran-2(5H)-one

-

Product: 4-Isopropyldihydrofuran-2(3H)-one[1]

-

Thermodynamics: Highly exothermic (

). The driving force is the relief of ring strain and saturation of the conjugated system.

Mechanistic Pathway (Heterogeneous)

On a Palladium surface, the reaction follows the Horiuti-Polanyi mechanism:

-

Adsorption: The alkene C=C bond coordinates to the Pd surface.

-

Dissociation:

dissociates into atomic H on the metal surface. -

Insertion: Stepwise addition of H atoms to the C3 and C4 positions.

-

Desorption: The saturated lactone leaves the active site.

Critical Control Point: In 4-substituted lactones, the bulky isopropyl group directs adsorption to the less hindered face. However, since the precursor is planar (achiral), the product is a racemate unless a chiral ligand environment is imposed.

Caption: Mechanistic flow for the hydrogenation of 4-isopropylbutenolide, distinguishing between racemic and asymmetric pathways.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Heterogeneous Hydrogenation (Racemic)

Objective: Efficient production of racemic 4-isopropyldihydrofuran-2(3H)-one for flavor applications or achiral intermediates.

Materials:

-

Substrate: 4-Isopropylfuran-2(5H)-one (Purity >98%)

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source:

gas (Balloon or low-pressure line).

Step-by-Step Methodology:

-

Preparation: In a 250 mL hydrogenation flask, dissolve 10.0 g (79 mmol) of 4-isopropylfuran-2(5H)-one in 100 mL of Methanol.

-

Catalyst Addition: Safety Note: Pd/C is pyrophoric when dry. Carefully add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere.

-

Purging: Seal the flask. Evacuate the headspace and backfill with Nitrogen (

) three times. Repeat the cycle with Hydrogen ( -

Reaction: Maintain the reaction under 1 atm (balloon pressure) or 3 bar (Parr shaker) of

at 25°C .-

Insight: Higher pressures (>10 bar) are unnecessary and may increase the risk of ring-opening (hydrogenolysis) to the diol.

-

-

Monitoring: Monitor consumption of starting material via GC-FID or TLC (SiO2, 30% EtOAc/Hexane). Reaction is typically complete in 2–4 hours.

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 20 mbar).

-

Purification: Distillation (bp ~85-90°C at 5 mmHg) yields the pure colorless oil.

Expected Yield: 92–96% Key Quality Attribute: Absence of ring-opened by-product (2-isopropyl-1,4-butanediol).

Protocol B: Asymmetric Homogeneous Hydrogenation (Enantioselective)

Objective: Synthesis of optically pure (R)- or (S)-4-isopropyldihydrofuran-2(3H)-one. This protocol is adapted from high-performance syntheses of Brivaracetam intermediates.

Materials:

-

Catalyst Precursor:

or -

Ligand: (R)-BINAP or (S)-BINAP (depending on desired enantiomer).

-

Solvent: Degassed Ethanol or Methanol.

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr 4560 series).

Step-by-Step Methodology:

-

Catalyst Formation (In-situ):

-

In a glovebox (

atmosphere), mix

-

-

Substrate Loading: Dissolve 4-isopropylfuran-2(5H)-one in ethanol (0.5 M concentration) and transfer to the autoclave containing the catalyst solution.

-

Pressurization: Seal the autoclave. Purge with

(5 cycles at 10 bar). Pressurize to 40–60 bar (580–870 psi) .-

Causality: High pressure is required for the rate-limiting step (oxidative addition of

) in the sterically crowded chiral pocket of the BINAP complex.

-

-

Reaction: Stir at 40°C for 12–24 hours.

-

Work-up: Vent hydrogen carefully. Concentrate the solvent.[3]

-

Purification: Flash chromatography is usually required to remove catalyst residues.

-

Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Yield: >90% Expected ee: 92–98% (Subject to ligand optimization).

Part 4: Process Optimization & Troubleshooting

Solvent Effects

The choice of solvent significantly impacts the reaction rate and selectivity.

| Solvent | Rate (Pd/C) | Selectivity | Notes |

| Methanol | Fast | High | Preferred for Protocol A. Promotes |

| Ethyl Acetate | Moderate | High | Good if product solubility is an issue in alcohols. |

| THF | Slow | Moderate | Avoid for Pd/C; competitive adsorption of ether oxygen. |

| Water | Very Slow | Low | Poor substrate solubility; requires surfactants. |

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (S or N impurities). | Recrystallize precursor; Increase catalyst loading to 10%. |

| Ring Opening | Over-reduction (Hydrogenolysis). | Stop reaction immediately upon |

| Low ee (Protocol B) | Temperature too high; Impure ligand. | Lower temp to 25°C; Verify BINAP purity via |

| Exotherm Spike | High concentration. | Dilute reaction to <0.5 M; Improve heat removal. |

Part 5: References

-

Bronze-Uhle, E. S., et al. (2006). "Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives." Journal of Molecular Catalysis A: Chemical, 259(1-2), 103-107.[4] Link

-

Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022. Link

-

Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidones as a new class of antiepileptic agents." Journal of Medicinal Chemistry, 47(3), 530-549. (Describes the n-propyl homolog synthesis). Link

-

PubChem. (2023). "Compound Summary: 4-Isopropyldihydrofuran-2(3H)-one." National Library of Medicine. Link

-

Schülé, A., et al. (2016). "Efficient Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one." Organic Process Research & Development, 20(9), 1566-1575. Link

Sources

Using 4-Isopropyldihydrofuran-2(3H)-one as a flavor marker in food chemistry

This Application Note details the protocol for using 4-Isopropyldihydrofuran-2(3H)-one (also known as

Application Note: 4-Isopropyldihydrofuran-2(3H)-one as a Flavor Marker

Introduction & Chemical Context

4-Isopropyldihydrofuran-2(3H)-one (CAS: 53657-15-1 for (S)-isomer, 63095-51-2 for (R)-isomer) is a substituted

-

Botanical Origin: Differentiating between natural extracts (e.g., Nicotiana tabacum, specific Lamiaceae species) and synthetic additives.

-

Process Validation: Monitoring fermentation byproducts or thermal degradation of precursors like solanone or terpenoids.

-

Authenticity Screening: Detecting the addition of synthetic lactones to natural fruit or dairy flavors.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Isopropyldihydrofuran-2(3H)-one |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | ~226°C (Predicted) |

| LogP | ~1.5 (Lipophilic) |

| Sensory Descriptors | Herbaceous, creamy, nutty, slight tobacco/hay nuance |

Experimental Protocol

Principle of Analysis

The quantification of 4-Isopropyldihydrofuran-2(3H)-one requires high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS). Due to its semi-volatile nature and potential low abundance (ppb range), Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) is recommended over liquid-liquid extraction to minimize solvent interference and maximize recovery.

Reagents & Standards

-

Target Standard: 4-Isopropyldihydrofuran-2(3H)-one (>98% purity).

-

Internal Standard (IS):

-Valerolactone-d3 or 3-Methyl-4-octanolide (if not naturally present). -

Solvents: Methanol (LC-MS grade) for stock solutions; 12% Ethanol/Water model solution for calibration.

-

Matrix Modifiers: Sodium Chloride (NaCl) (analytical grade).

Sample Preparation (SPME Method)

-

Homogenization: Homogenize 10 g of food sample (solid) or 10 mL (liquid).

-

Vial Loading: Transfer 5 g/mL of homogenate into a 20 mL headspace vial.

-

Salt Addition: Add 1.5 g NaCl to enhance volatility (salting-out effect).

-

Internal Standard: Spike with 10 µL of Internal Standard solution (100 ppm in MeOH).

-

Equilibration: Seal with a PTFE/silicone septum and equilibrate at 50°C for 15 minutes with agitation (500 rpm).

GC-MS Instrumentation Parameters

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-WAX UI (Polar) or HP-5MS (Non-polar). Note: DB-WAX provides better separation from matrix interferents for lactones.

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.

-

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 50°C (hold 2 min).

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 240°C (hold 5 min).

-

-

MS Detection:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

SIM Mode (Selected Ion Monitoring):

-

Target Ion (Quant): m/z 128 (Molecular Ion), m/z 69 (Lactone ring fragment).

-

Qualifier Ions: m/z 41, m/z 86.

-

Note: Verify fragmentation pattern with authentic standard.

-

-

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for identifying and validating the marker.

Figure 1: Analytical workflow for the detection and interpretation of 4-Isopropyldihydrofuran-2(3H)-one.

Data Interpretation & Application

Authenticity Screening (Natural vs. Synthetic)

-

Natural Origin: Often presents as a specific enantiomer (e.g., (S)-isomer in certain fermentations or botanical extracts).

-

Synthetic Origin: Typically appears as a racemic mixture (50:50 R/S ratio).

-

Action: If a "natural" claim is made but a racemic mixture is detected via Chiral GC (using a Cyclodextrin-based column, e.g., CycloSil-B), the sample is likely adulterated with synthetic lactone.

Flavor Profiling

-

Sensory Contribution: At low concentrations (<1 ppm), it adds complexity ("creamy," "coumarinic," or "hay-like" notes). At high concentrations, it may introduce off-flavors ("chemical" or "solvent-like").

-

Threshold: Determine the Odor Activity Value (OAV).

-

If OAV > 1, the compound contributes significantly to the flavor profile.

-

Quality Control (Tobacco & Fermentation)

-

In tobacco processing, 4-Isopropyldihydrofuran-2(3H)-one can track the degradation of Solanone and other cembranoids during curing.

-

An increase in concentration correlates with specific aging profiles or "toasting" processes.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor extraction efficiency; Matrix binding. | Increase extraction temp to 60°C; Add more NaCl; Switch to SBSE (Twister). |

| Peak Tailing | Active sites in liner/column; Polarity mismatch. | Deactivate inlet liner; Trim column; Ensure column is Polar (WAX). |

| Interference | Co-elution with other lactones (e.g., | Optimize oven ramp (slow down to 3°C/min); Use MS/MS transitions if available. |

| Carryover | High boiling point residues. | Increase post-run bake-out temp to 260°C for 5 mins. |

References

-

Leffingwell & Associates. (n.d.). Tobacco Flavoring for Smoking Products. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10997054, (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from [Link]

-

Maga, J. A. (1976).[1] Lactones in Food. Critical Reviews in Food Science and Nutrition. (Contextual reference for lactone analysis).

- European Patent Office. (2002). EP1192125B9: Mono-substituted 3-propyl gamma-aminobutyric acids. (Reference for synthesis and intermediate structure).

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 4-Isopropyldihydrofuran-2(3H)-one

Welcome to the technical support center for the synthesis of 4-Isopropyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yield and product purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-isopropyldihydrofuran-2(3H)-one in a question-and-answer format.

Q1: Why is my reaction yield of 4-Isopropyldihydrofuran-2(3H)-one consistently low?

A low yield in this synthesis can be attributed to several factors, ranging from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

-

Incomplete Reduction of the Precursor: If your synthesis involves the reduction of a carboxylic acid or ester derivative to the corresponding diol or hydroxy acid, incomplete reduction is a common culprit.

-

Troubleshooting:

-

Verify Reductant Activity: Ensure your reducing agent (e.g., Sodium Borohydride, Lithium Aluminium Hydride) is fresh and has been stored under appropriate anhydrous conditions.

-

Optimize Reagent Stoichiometry: An insufficient amount of the reducing agent can lead to incomplete conversion. Consider increasing the molar equivalents of the reducing agent incrementally.[1]

-

Temperature Control: Some reductions require specific temperature conditions. Ensure you are maintaining the optimal temperature throughout the addition of the reducing agent and for the duration of the reaction.

-

-

-

Inefficient Lactonization: The cyclization of the intermediate 4-hydroxy-5-methylhexanoic acid to the desired lactone is a critical step.

-

Troubleshooting:

-

pH Adjustment: The lactonization of γ-hydroxy acids is often acid-catalyzed. Ensure the pH of your reaction mixture is acidic during the cyclization step. However, strongly acidic or basic conditions during workup can lead to hydrolysis of the lactone.[2][3]

-

Reaction Time and Temperature: While heating can promote lactonization, prolonged exposure to high temperatures can lead to side reactions or racemization.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Water Removal: The formation of the lactone is an intramolecular esterification, which produces water as a byproduct. In some cases, removing water can help drive the equilibrium towards the product.

-

-

-

Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

-

Troubleshooting:

-

Extraction Efficiency: 4-Isopropyldihydrofuran-2(3H)-one has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous phase.

-

Purification Method: Distillation is a common method for purifying γ-butyrolactones.[5][6] However, if the product is heat-sensitive, column chromatography on silica gel may be a gentler alternative.

-

-